N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine
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Overview
Description
N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family This compound is characterized by the presence of a fluorophenyl group and a methylthio group attached to the benzothiazole core
Mechanism of Action
Target of Action
N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine is primarily a protein kinase inhibitor . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in many cellular processes, including cell division, metabolism, and signal transduction .
Mode of Action
As a protein kinase inhibitor, this compound interacts with its targets by binding to the active site of the enzyme, thereby preventing the phosphorylation process . This interaction can lead to changes in the activity of the phosphorylated proteins, potentially altering various cellular processes .
Biochemical Pathways
These could include pathways related to cell cycle regulation, apoptosis, and signal transduction .
Pharmacokinetics
As a general rule, the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific proteins it targets. By inhibiting protein kinases, it could potentially alter the activity of these proteins, leading to changes in cellular processes such as cell division, metabolism, and signal transduction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-fluoroaniline with 2-chlorobenzothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Reduction: Tin(II) chloride, iron powder; reactions are usually carried out in acidic media.
Substitution: Amines, thiols; reactions often require a base such as sodium hydride and solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted benzothiazoles.
Scientific Research Applications
N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine has been explored for various scientific research applications:
Medicinal Chemistry: It has shown potential as a kinase inhibitor, making it a candidate for the development of anticancer drugs.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes.
Biological Studies: It has been investigated for its antioxidant and DNA-binding properties, which could be useful in developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)benzo[d]thiazol-2-amine
- N-(4-methoxybenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d’]bis(thiazole)-2-amine
Uniqueness
N-(4-fluorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine stands out due to the presence of both a fluorophenyl and a methylthio group, which confer unique electronic and steric properties. These features enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound for drug development and materials science .
Properties
IUPAC Name |
N-(4-fluorophenyl)-6-methylsulfanyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2S2/c1-18-11-6-7-12-13(8-11)19-14(17-12)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSVWBVMWOPXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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